2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene
CAS No.: 2228746-58-3
Cat. No.: VC2903026
Molecular Formula: C9H4ClF3O
Molecular Weight: 220.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2228746-58-3 |
|---|---|
| Molecular Formula | C9H4ClF3O |
| Molecular Weight | 220.57 g/mol |
| IUPAC Name | 2-chloro-4-ethynyl-1-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C9H4ClF3O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h1,3-5H |
| Standard InChI Key | PYTVVABHLUTPPR-UHFFFAOYSA-N |
| SMILES | C#CC1=CC(=C(C=C1)OC(F)(F)F)Cl |
| Canonical SMILES | C#CC1=CC(=C(C=C1)OC(F)(F)F)Cl |
Introduction
Chemical Properties
Molecular Structure
The molecular structure of 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene consists of a benzene ring substituted with three functional groups:
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A chlorine atom at the second position.
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An ethynyl group (-C≡CH) at the fourth position.
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A trifluoromethoxy group (-OCF3) at the first position.
This arrangement contributes to the compound's unique electronic properties due to the electron-withdrawing effects of both chlorine and trifluoromethoxy groups.
Physical Characteristics
The compound is typically available as a solid or liquid depending on purity and storage conditions. Its boiling point is reported to be approximately 75°C (167°F) under reduced pressure (0.7 mmHg) . The trifluoromethoxy group enhances its hydrophobicity, while the ethynyl group adds reactivity.
Thermodynamic Properties
Thermodynamic data for similar compounds suggest high stability due to the trifluoromethoxy group, which resists metabolic degradation in biological systems . The electron density distribution on the benzene ring is altered by these substituents, affecting reactivity in synthetic pathways.
Spectroscopic Data
Spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry provide detailed insights into the compound's structure:
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1H NMR: Signals corresponding to aromatic protons and the ethynyl proton are observed.
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13C NMR: Peaks for carbon atoms in the benzene ring, ethynyl group, and trifluoromethoxy group are well-defined .
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Mass Spectrometry: Molecular ion peaks confirm the molecular weight (220.57 g/mol).
Synthesis Methods
General Synthetic Routes
The synthesis of 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene typically involves advanced organic reactions such as cross-coupling or halogen exchange reactions. These methods leverage the reactivity of halogenated precursors and acetylene derivatives.
Example Procedure:
A common approach involves coupling a chlorinated benzene derivative with an acetylene source under catalytic conditions:
Catalysts such as palladium or copper facilitate this reaction .
Purification Techniques
Post-synthesis purification often includes column chromatography using silica gel and polar solvents like toluene or ethanol . Distillation under reduced pressure ensures high purity (>95%).
Challenges in Synthesis
The presence of trifluoromethoxy groups necessitates careful handling due to their sensitivity to moisture and air . Specialized equipment for inert gas handling is often required.
Applications
Organic Synthesis
2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene serves as a versatile intermediate in organic synthesis:
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Cross-Coupling Reactions: Used in Suzuki or Sonogashira coupling to create complex aromatic frameworks.
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Electrophilic Substitution: Reactivity with nucleophiles enables further functionalization.
Pharmaceutical Research
The compound's unique structure makes it valuable in drug discovery:
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Trifluoromethoxy Group: Enhances metabolic stability.
Material Science
Incorporation into liquid crystal technologies has been explored due to its rigid aromatic core and electronic properties .
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C9H4ClF3O | - |
| Molecular Weight | 220.57 | g/mol |
| Boiling Point | ~75 | °C |
| Purity | >95% | % |
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